Cas no 2137593-11-2 (5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline)

5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline is a specialized aromatic amine featuring both an ethoxyethenyl and a trifluoromethoxy substituent. The trifluoromethoxy group enhances its electron-withdrawing properties, making it valuable in the synthesis of agrochemicals and pharmaceuticals where stability and reactivity are critical. The ethoxyethenyl moiety offers additional functionalization potential, enabling further derivatization for tailored applications. This compound is particularly useful as an intermediate in cross-coupling reactions or as a building block for heterocyclic frameworks. Its structural features contribute to improved solubility and reactivity in organic synthesis, making it a versatile reagent for advanced chemical transformations. Proper handling under inert conditions is recommended due to its amine functionality.
5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline structure
2137593-11-2 structure
Product Name:5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline
CAS No:2137593-11-2
MF:C11H12F3NO2
MW:247.213693618774
CID:6240108
PubChem ID:165745567
Update Time:2025-05-19

5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2137593-11-2
    • EN300-803115
    • 5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
    • 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline
    • Inchi: 1S/C11H12F3NO2/c1-3-16-7(2)8-4-5-10(9(15)6-8)17-11(12,13)14/h4-6H,2-3,15H2,1H3
    • InChI Key: IAAYPHWICVGROC-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C(=C)OCC)=CC=1N)(F)F

Computed Properties

  • Exact Mass: 247.08201311g/mol
  • Monoisotopic Mass: 247.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 44.5Ų

5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-803115-0.05g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
0.05g
$707.0 2025-03-21
Enamine
EN300-803115-0.1g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
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Enamine
EN300-803115-0.25g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
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Enamine
EN300-803115-0.5g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
0.5g
$809.0 2025-03-21
Enamine
EN300-803115-1.0g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
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$842.0 2025-03-21
Enamine
EN300-803115-2.5g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
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Enamine
EN300-803115-5.0g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
5.0g
$2443.0 2025-03-21
Enamine
EN300-803115-10.0g
5-(1-ethoxyethenyl)-2-(trifluoromethoxy)aniline
2137593-11-2 95.0%
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Additional information on 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline

Professional Introduction to Compound with CAS No. 2137593-11-2 and Product Name: 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline

The compound with the CAS number 2137593-11-2 and the product name 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various therapeutic areas. The molecular structure of 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline incorporates both ethoxyethenyl and trifluoromethoxy substituents, which contribute to its distinctive chemical behavior and reactivity. These features make it a valuable candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in the development of novel aniline derivatives due to their broad spectrum of biological activities. The presence of the trifluoromethoxy group in particular has been shown to enhance the metabolic stability and lipophilicity of molecules, making them more suitable for oral administration. This property is particularly relevant in the context of pharmaceuticals, where bioavailability is a critical factor in determining the efficacy of a drug. The 1-Ethoxyethenyl moiety, on the other hand, introduces a reactive double bond that can be exploited for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in the search for new therapeutic agents. The compound 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline exemplifies this principle by combining several key structural elements that are known to enhance biological activity. For instance, the trifluoromethoxy group has been extensively studied for its ability to modulate enzyme activity and receptor binding. This group can influence the electronic properties of adjacent atoms, thereby affecting the overall reactivity and selectivity of the molecule. Similarly, the 1-Ethoxyethenyl substituent can participate in various chemical reactions, including addition reactions and cyclization processes, which are often employed in synthetic chemistry to create more complex scaffolds.

One of the most promising applications of 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline is in the development of novel anticancer agents. Cancer research has increasingly focused on targeting specific molecular pathways that are dysregulated in tumor cells. The compound's unique structure suggests that it may interact with enzymes or receptors involved in cell proliferation and survival. Preliminary studies have indicated that derivatives of aniline can exhibit inhibitory effects on kinases and other enzymes that play a role in cancer progression. The presence of both ethoxyethenyl and trifluoromethoxy groups provides multiple sites for interaction with biological targets, potentially leading to increased potency and selectivity.

Another area where this compound shows promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. The ability of aniline derivatives to modulate inflammatory pathways has been well-documented. The trifluoromethoxy group, in particular, has been shown to enhance anti-inflammatory activity by interfering with signaling molecules such as cytokines and chemokines. By targeting these pathways, compounds like 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline could offer a new approach to treating inflammatory diseases without the side effects associated with traditional anti-inflammatory drugs.

The synthesis of 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline involves several key steps that highlight its complexity as a molecular entity. The introduction of the ethoxyethenyl group requires careful control over reaction conditions to ensure high yield and purity. Additionally, the trifluoromethoxy substitution demands specialized reagents and techniques to achieve optimal results. Despite these challenges, advances in synthetic methodology have made it possible to produce complex organic molecules with increasing precision and efficiency.

In conclusion, the compound with CAS number 2137593-11-2 and product name 5-(1-Ethoxyethenyl)-2-(trifluoromethoxy)aniline represents a significant contribution to the field of chemical biology. Its unique structural features make it a versatile tool for further research in drug discovery and development. By leveraging its reactive sites and exploring its potential applications, scientists can unlock new therapeutic possibilities that could benefit patients worldwide.

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